

comparing AOX inhibition potency: SHAM vs 4-methoxy-SHAM

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Compound of Interest

Compound Name: *N,2-dihydroxy-4-methoxybenzamide*

CAS No.: 90222-58-5

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Comparative Guide: AOX Inhibition Potency

Subject: SHAM vs. 4-Methoxy-SHAM

Executive Summary

SHAM (Salicylhydroxamic acid) is the historical "gold standard" inhibitor for Alternative Oxidase (AOX) in plants, fungi, and trypanosomes. However, it is a low-affinity inhibitor (requiring millimolar concentrations) and suffers from poor selectivity, often inhibiting peroxidases and tyrosinases.

4-Methoxy-SHAM is a structural analog designed to probe the Structure-Activity Relationship (SAR) of the hydroxamic acid pharmacophore. While it retains the core chelating capability required for AOX inhibition, experimental data suggests it does not offer the dramatic potency increase seen with lipophilic analogs like Octyl-gallate or Ascofuranone. Its primary utility lies in mechanistic studies where altering the electronic properties of the benzene ring (via the methoxy group) is required to study binding kinetics or specificity against off-target enzymes like peroxidases.

Feature	SHAM (Standard)	4-Methoxy-SHAM (Analog)
Primary Mechanism	Iron Chelation (Di-iron center)	Iron Chelation (Di-iron center)
Typical Working Conc.	1.0 – 5.0 mM	1.0 – 5.0 mM (Similar range)
Lipophilicity (LogP)	-0.5 (Hydrophilic)	-0.9 (Slightly more lipophilic)
Selectivity	Low (Inhibits Peroxidases/Tyrosinase)	Low (Likely inhibits Peroxidases)
Key Limitation	High concentration required; ROS scavenging artifacts.	Lack of widespread commercial standardization.

Mechanistic Overview & Chemical Causality

To understand the potency difference, one must understand the AOX Active Site. AOX contains a non-heme di-iron carboxylate center buried within a hydrophobic cavity.

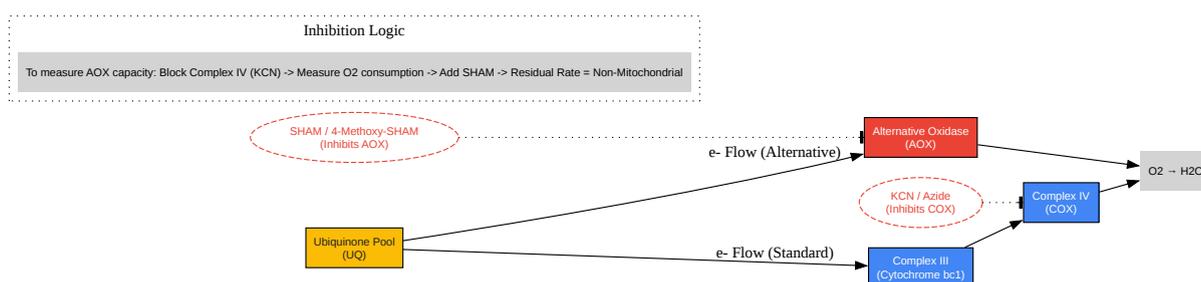
- Chelation: The hydroxamic acid group () ionizes and chelates the di-iron center, blocking the reduction of oxygen to water.
- Hydrophobic Interaction: The effectiveness of an inhibitor is strictly correlated with its lipophilicity. The active site is accessed via the membrane; thus, more lipophilic molecules (like Octyl-gallate) partition better into the environment of the enzyme.

Structural Comparison

- SHAM: 2-hydroxybenzohydroxamic acid. The hydroxyl group at C2 participates in intramolecular H-bonding, stabilizing the conformation.
- 4-Methoxy-SHAM: 2-hydroxy-4-methoxybenzohydroxamic acid. The methoxy group () at the C4 position is electron-donating.
 - Electronic Effect: It increases the electron density of the ring. This can slightly alter the of the hydroxamic acid, potentially affecting iron binding affinity.

- Steric/Lipophilic Effect: The methoxy group adds minor bulk and slightly increases lipophilicity (LogP), but lacks the "tail" required for high-affinity binding seen in octyl-derivatives.

Pathway Visualization



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Caption: Electron transport branching at Ubiquinone. SHAM derivatives specifically block the alternative flow, allowing calculation of AOX capacity.

Potency & Selectivity Analysis

Potency (IC50 / Ki)

Experimental data from *Sauromatum guttatum* and *Trypanosoma brucei* (TAO) indicates that 4-methoxy substitution does not significantly enhance potency compared to the unsubstituted SHAM.

- SHAM:

(purified enzyme), but

in intact mitochondria/cells due to poor membrane permeability.

- 4-Methoxy-SHAM: Predicted

is in the similar micromolar range. The methoxy group does not provide the hydrophobic "anchor" that a propyl, octyl, or nonyl chain provides.

- Contrast: Octyl-gallate has an

in the nanomolar range (

) because the octyl chain mimics the ubiquinone tail.

Selectivity & Off-Target Effects (Critical for Researchers)

This is the most dangerous aspect of using SHAM-based inhibitors.

- Peroxidase Inhibition: SHAM is a known substrate/inhibitor of peroxidases (POD). If you are measuring ROS (Reactive Oxygen Species) alongside respiration, SHAM can artificially lower the ROS signal, leading to false conclusions.
- 4-Methoxy-SHAM: Due to the electron-donating methoxy group, this analog is highly likely to remain a peroxidase substrate or inhibitor. It does not solve the specificity problem.

Recommendation: If high potency and specificity are required, switch to Ascofuranone (highly specific for AOX) or Octyl-gallate (high potency, but still some off-target effects). Use SHAM/4-methoxy-SHAM only for broad "capacity" assays where high concentrations (1-2 mM) are acceptable.

Experimental Protocol: Oxygen Electrode Assay

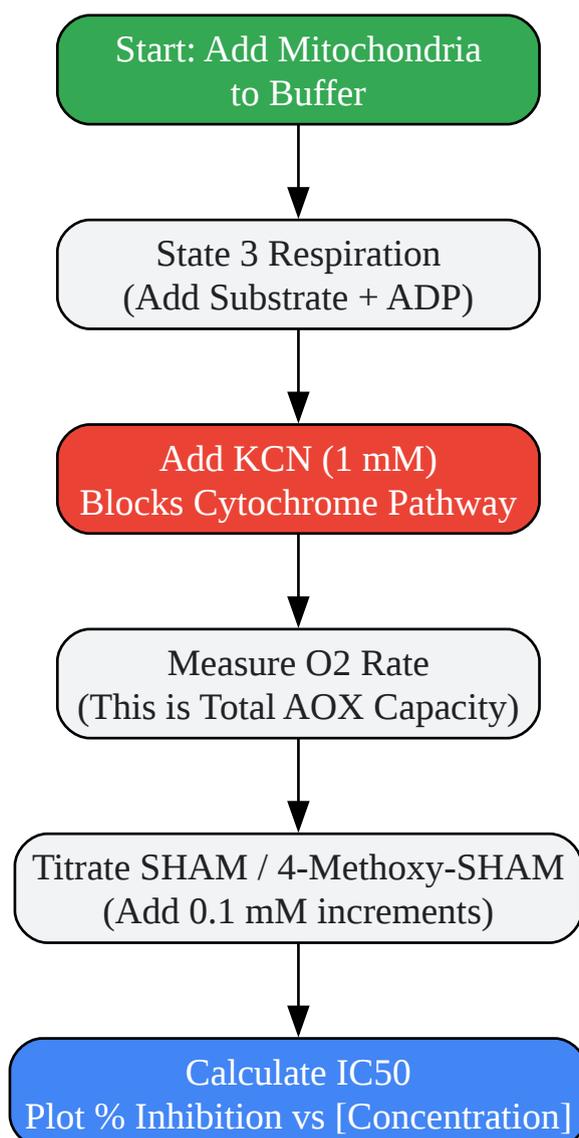
To objectively compare SHAM vs. 4-Methoxy-SHAM in your specific system, you must perform a Titration Assay using a Clark-type oxygen electrode.

Reagents

- Respiration Buffer: 0.3 M Mannitol, 10 mM KCl, 5 mM MgCl₂, 10 mM KH₂PO₄, pH 7.2.
- Substrates: NADH (1 mM) or Succinate (5 mM) + ATP (1 mM).

- Inhibitors:
 - KCN (1 M stock) - Caution: Toxic
 - SHAM (0.2 M stock in DMSO or Methoxyethanol)
 - 4-Methoxy-SHAM (0.2 M stock in DMSO)

Workflow Logic



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Caption: Step-by-step workflow to determine IC50 values for AOX inhibitors using an oxygen electrode.

Step-by-Step Procedure

- Calibration: Calibrate the electrode with air-saturated water (100%) and sodium dithionite (0%).
- State 3 Induction: Add mitochondria (0.5 mg protein/mL) and substrate (e.g., Succinate). Establish a steady linear rate.
- Cytochrome Block: Add KCN (1 mM). Respiration will drop significantly. The remaining rate is AOX-mediated respiration (plus minor non-mitochondrial consumption).
- Inhibitor Titration:
 - In Run A: Add SHAM in 0.2 mM increments (0.2, 0.4, ... up to 2.0 mM).
 - In Run B: Add 4-Methoxy-SHAM in identical increments.
- Data Analysis: Plot the "Residual Respiration Rate" (%) vs. [Inhibitor].
 - Self-Validation: If the rate does not reach zero even at 5 mM, you have non-enzymatic oxygen consumption (auto-oxidation) or the inhibitor is ineffective.

Conclusion & Recommendation

- Use SHAM if you are following established protocols and need a direct comparison to historical literature. It is the definition of "standard" despite its flaws.
- Use 4-Methoxy-SHAM only if you are conducting a Structure-Activity Relationship (SAR) study to demonstrate how ring electronics affect binding. It is not a superior functional inhibitor for routine AOX blocking.
- For High Performance: If your goal is to completely ablate AOX activity with minimal side effects, do not use either. Use Ascofuranone (nM potency) or Octyl-gallate.

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